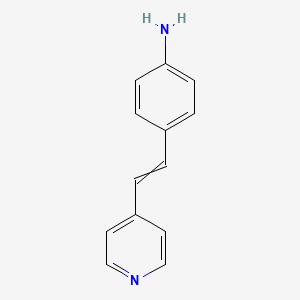
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline is an organic compound that contains both a benzene ring and a pyridine ring in its chemical structure. It has a molecular formula of C14H14N2 and a molar mass of 210.28 g/mol
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize (E)-4-(2-(Pyridin-4-yl)vinyl)aniline involves the condensation reaction of 3-pyridin-4-yl-acrylic acid with corresponding 1,2-phenylenediamines in polyphosphoric acid (PPA) . Another method includes the reaction of (E)-4-[2-(Pyridin-4-yl)vinyl]benzaldehyde with various reagents to develop highly conjugated chalcone compounds and bis-Schiff base azine compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and the use of strong dehydrating agents like polyphosphoric acid.
化学反応の分析
Types of Reactions
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline undergoes various chemical reactions, including:
Protonation and Methylation: The pyridine moiety can be protonated or methylated.
Coordination Chemistry: It forms coordination complexes with metals like silver and zinc
Common Reagents and Conditions
Protonation: Typically involves acids like hydrochloric acid.
Methylation: Uses methylating agents such as methyl iodide.
Coordination Chemistry: Involves metal salts like silver nitrate or zinc nitrate under solvothermal conditions.
Major Products Formed
Protonated and Methylated Derivatives: These derivatives are formed through protonation and methylation reactions.
Coordination Complexes: Complexes with metals like silver and zinc are formed, which have unique structural and functional properties.
科学的研究の応用
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline has several scientific research applications:
作用機序
The mechanism of action of (E)-4-(2-(Pyridin-4-yl)vinyl)aniline involves its ability to form coordination complexes with metals. The pyridinyl rings coordinate to metal ions, forming stable complexes that can exhibit unique optical and electronic properties . These complexes can act as sensors or catalysts in various chemical reactions.
類似化合物との比較
Similar Compounds
4-Vinylpyridine: A structurally similar compound used in polymer chemistry and coordination chemistry.
(E)-4-[2-(Pyridin-4-yl)vinyl]benzaldehyde: Another similar compound used in the synthesis of chalcone compounds.
Uniqueness
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline is unique due to its ability to form stable coordination complexes with metals, which can be used in various applications, including sensing and catalysis . Its dual aromatic structure (benzene and pyridine rings) also contributes to its unique chemical properties.
特性
分子式 |
C13H12N2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
4-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C13H12N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H,14H2 |
InChIキー |
PXQBOKSMWOHSOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















